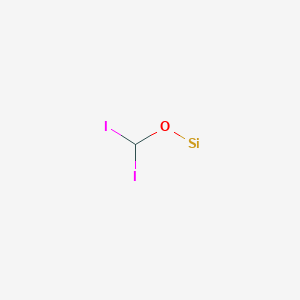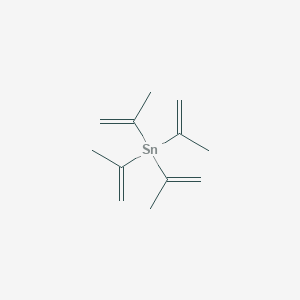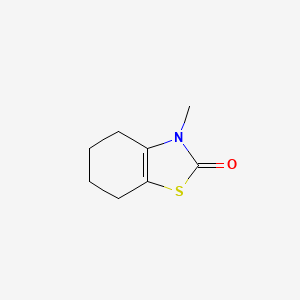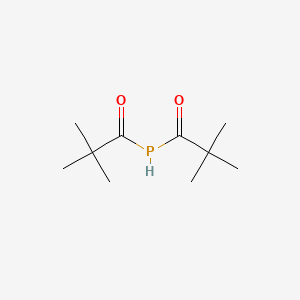
1,1'-Phosphanediylbis(2,2-dimethylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is an organophosphorus compound that features a phosphorus atom bonded to two 2,2-dimethylpropan-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) typically involves the reaction of phosphorus trichloride with 2,2-dimethylpropan-1-one in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one): is similar to other organophosphorus compounds such as triphenylphosphine and tributylphosphine.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and catalysis.
Tributylphosphine: Known for its use in organic synthesis and as a reducing agent.
Uniqueness
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63853-20-3 |
|---|---|
Molecular Formula |
C10H19O2P |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoylphosphanyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H19O2P/c1-9(2,3)7(11)13-8(12)10(4,5)6/h13H,1-6H3 |
InChI Key |
WMDMWAUPBITKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)PC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


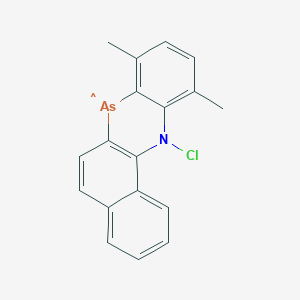
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
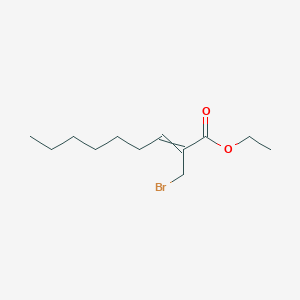
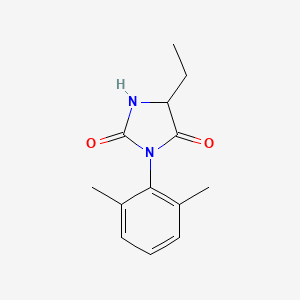
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
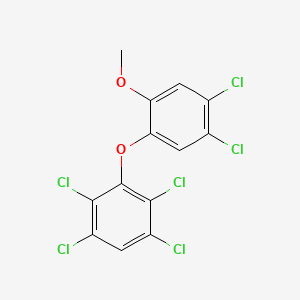
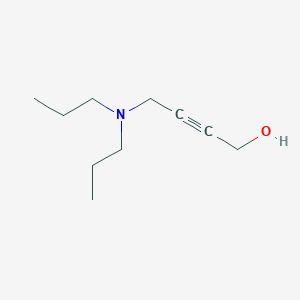
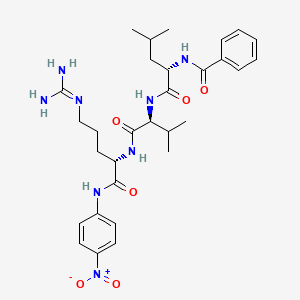
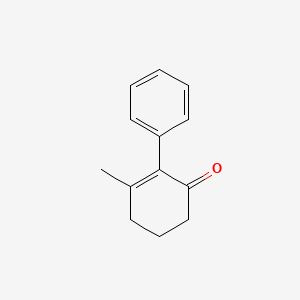
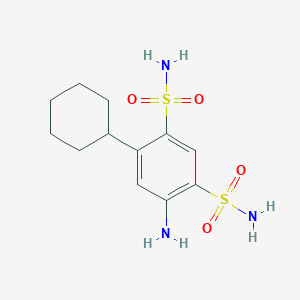
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
